molecular formula C18H13BrClN3O5S B15000037 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B15000037
M. Wt: 498.7 g/mol
InChI Key: JRSARZFQWXXWSH-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a variety of functional groups, including bromine, nitro, chloro, and oxadiazole

Preparation Methods

The synthesis of 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitrobenzene and 4-chloro-2-methylphenol.

    Formation of Oxadiazole Ring: The 4-chloro-2-methylphenol is reacted with appropriate reagents to form the 1,3,4-oxadiazole ring.

    Coupling Reaction: The oxadiazole intermediate is then coupled with 2-bromo-5-nitrobenzene under specific conditions to form the desired product.

    Reaction Conditions: Typical reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Reagents like palladium catalysts, bases such as sodium hydroxide, and solvents like dimethylformamide are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Materials Science: Its unique functional groups may be exploited in the development of advanced materials, such as polymers or coatings with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone involves its interaction with molecular targets:

    Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The pathways involved could include oxidative stress pathways, signal transduction pathways, or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone or 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone share structural similarities.

    Uniqueness: The presence of the 4-chloro-2-methylphenoxy group in the compound of interest provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H13BrClN3O5S

Molecular Weight

498.7 g/mol

IUPAC Name

1-(2-bromo-5-nitrophenyl)-2-[[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H13BrClN3O5S/c1-10-6-11(20)2-5-16(10)27-8-17-21-22-18(28-17)29-9-15(24)13-7-12(23(25)26)3-4-14(13)19/h2-7H,8-9H2,1H3

InChI Key

JRSARZFQWXXWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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